molecular formula C14H13BrFNO2S B10965053 N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10965053
M. Wt: 358.23 g/mol
InChI Key: KENHNBSPEMHAOL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide is an organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3,4-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-fluoroaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3,4-dimethylbenzenesulfonyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant as it is a common motif in many biologically active compounds, including antibiotics and enzyme inhibitors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the bromine and fluorine atoms.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the combination of bromine, fluorine, and sulfonamide groups, which confer distinct reactivity and potential biological activity. The presence of the 3,4-dimethyl substitution on the benzene ring further differentiates it from other similar compounds, potentially leading to different steric and electronic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H13BrFNO2S

Molecular Weight

358.23 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13BrFNO2S/c1-9-3-5-12(7-10(9)2)20(18,19)17-14-6-4-11(15)8-13(14)16/h3-8,17H,1-2H3

InChI Key

KENHNBSPEMHAOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C

Origin of Product

United States

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